molecular formula C22H32O5 B147562 AT-Resolvin D1 CAS No. 528583-91-7

AT-Resolvin D1

Cat. No. B147562
M. Wt: 376.5 g/mol
InChI Key: OIWTWACQMDFHJG-BJEBZIPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspirin-Triggered Resolvin D1 (AT-RvD1) is a bioactive lipid mediator synthesized from docosahexaenoic acid (DHA) with potent anti-inflammatory and pro-resolving properties. It is involved in the resolution phase of inflammation, where it helps to clear inflammation and promote tissue regeneration. AT-RvD1 is recognized for its roles in inhibiting neutrophil invasion into inflamed tissue, promoting macrophage phagocytosis of cellular debris, and facilitating the egress of these cells to the lymphatics . It has been shown to attenuate the severity of inflammation-related diseases, such as sepsis-induced cardiac injury, by reducing pro-inflammatory cytokine expression and immune cell infiltration .

Synthesis Analysis

The total synthesis of Resolvin D1, which includes AT-RvD1, has been achieved through a series of chemical reactions starting from 2-deoxy-D-ribose. The synthesis involves Wittig reactions, a modified Pd0/CuI Sonogashira coupling, and Zn(Cu/Ag) cis-reduction to construct the lipid mediator with the correct stereochemistry .

Molecular Structure Analysis

AT-RvD1 is derived from DHA and possesses multiple hydroxyl groups that are crucial for its biological activity. The molecular structure of AT-RvD1 has been analyzed using electrospray low-energy collision-induced dissociation tandem mass spectrometry (MS/MS). This analysis has provided insights into the spectra-structure correlations and fragmentation mechanisms, which are essential for identifying the mediator in biological samples .

Chemical Reactions Analysis

AT-RvD1 interacts with specific G-protein coupled receptors, such as GPR32 and ALX/FPR2, to exert its biological effects. For instance, it has been shown to attenuate platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell migration via the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) pathway, affecting various downstream signaling molecules like Rac1, VASP, and paxillin .

Physical and Chemical Properties Analysis

The physical and chemical properties of AT-RvD1 contribute to its function as an anti-inflammatory mediator. It is a lipid-soluble molecule that can be incorporated into biomaterials for localized delivery, which has been shown to enhance the accumulation of pro-regenerative immune cell subsets and promote vascular remodeling . Its interaction with lipid signaling gradients is crucial for its ability to modulate immune responses and facilitate tissue healing.

Relevant Case Studies

Several studies have demonstrated the therapeutic potential of AT-RvD1 in various disease models. For example, AT-RvD1 has been shown to protect against sepsis-induced cardiac injury in mice by attenuating local and systemic inflammatory responses . In models of acute kidney injury and acute lung injury induced by endotoxin, AT-RvD1 down-regulated inflammatory responses and protected against tissue damage . Additionally, AT-RvD1 has been found to reduce proliferation and the neutrophil to lymphocyte ratio in a mutant KRAS-driven lung adenocarcinoma model, suggesting its potential in cancer therapy . In the context of inflammatory bowel disease, AT-RvD1 and related lipid mediators have been shown to prevent experimental colitis in mice, highlighting their anti-inflammatory effects and the role of ALX activation in their pro-resolving action .

Scientific Research Applications

  • Anti-inflammatory Effects in Colitis : A study by Bento et al. (2011) found that AT-RvD1 showed significant anti-inflammatory effects in experimental models of colitis, suggesting potential applications in treating inflammatory bowel disease (IBD) (Bento et al., 2011).

  • Inhibition of Neutrophil Migration and Anti-inflammatory Properties : Sun et al. (2007) reported that both RvD1 and AT-RvD1 stopped transendothelial migration of human neutrophils and limited polymorphonuclear leukocyte infiltration, indicating strong anti-inflammatory actions (Sun et al., 2007).

  • Alleviation of Acute Lung Injury : Hu et al. (2019) demonstrated that AT-RvD1 significantly alleviated paraquat-induced acute lung injury in mice, suggesting its therapeutic potential in respiratory conditions (Hu et al., 2019).

  • Reduction of Pain and Depressive Symptoms in Fibromyalgia : Klein et al. (2014) showed that AT-RvD1 and RvD2 reduced painful and depressive symptoms in a mouse model of fibromyalgia, indicating their potential application in pain management (Klein et al., 2014).

  • Attenuation of Vascular Smooth Muscle Cell Migration : Mottola et al. (2017) found that AT-RvD1 attenuates platelet-derived growth factor-induced vascular smooth muscle cell migration, a process relevant in the development of intimal hyperplasia (Mottola et al., 2017).

  • Potential Treatment for Sjögren's Syndrome : Easley et al. (2015) conducted a study indicating that AT-RvD1 treatment alone attenuated inflammatory responses in Sjögren's syndrome, a chronic autoimmune disease affecting the glands (Easley et al., 2015).

  • Analgesic Properties in Arthritic Pain : Xu & Ji (2011) discussed how resolvins, including AT-RvD1, act as potent analgesics for inflammatory pain associated with arthritis (Xu & Ji, 2011).

properties

IUPAC Name

(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWTWACQMDFHJG-BJEBZIPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AT-Resolvin D1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT-Resolvin D1
Reactant of Route 2
AT-Resolvin D1
Reactant of Route 3
AT-Resolvin D1
Reactant of Route 4
AT-Resolvin D1
Reactant of Route 5
AT-Resolvin D1
Reactant of Route 6
AT-Resolvin D1

Citations

For This Compound
29
Citations
A Vannitamby, MI Saad, C Aloe, H Wang, B Kumar… - Cancers, 2021 - mdpi.com
… may be that aspirin displays a unique property whereby it can promote the biosynthesis of aspirin-triggered (AT) specialised pro-resolving mediators (SPMs) such as AT-resolvin D1 (AT-…
Number of citations: 9 www.mdpi.com
CP Klein, NDM Sperotto, IS Maciel, CE Leite… - …, 2014 - Elsevier
This study investigated whether the spinal or systemic treatment with the lipid resolution mediators resolvin D1 (RvD1), aspirin-triggered resolvin D1 (AT-RvD1) and resolvin D2 (RvD2) …
Number of citations: 83 www.sciencedirect.com
H Wang, D Anthony, S Yatmaz, O Wijburg… - Clinical …, 2017 - portlandpress.com
… Neutrophil numbers (B) in the lung demonstrated a marked increase in coinfected mice and a significant reduction with AT-resolvin D1 treatment. (C) Increased neutrophil MPO activity …
Number of citations: 59 portlandpress.com
H Oda, S Tanaka, M Shinohara, Y Morimura… - …, 2022 - journals.lww.com
… AT, aspirin-triggered; AT-RvD1, AT resolvin D1; AT-LXA 4 , AT lipoxin A 4 ; W/D, wet-to-dry-… AT, aspirin-triggered; AT-RvD1, AT resolvin D1; AT-LXA 4 , AT lipoxin A 4 ; HPF, high-power …
Number of citations: 6 journals.lww.com
O Eickmeier, JN Hilberath, M Uddin… - A34. LUNG INJURY …, 2010 - atsjournals.org
Introduction/Rationale: tissue damage and respiratory failure with uncontrolled neutrophilic inflammation. Inhibition of proinflammatory mediators has not proven effective. In this study, …
Number of citations: 0 www.atsjournals.org
S Bozinovski, H Wang, D Anthony, R Vlahos - 2017 - Eur Respiratory Soc
… local lung delivery of AT-resolvin D1 can display organ-… Therapeutic treatment with exogenous AT-resolvin D1 during … reduced in mice treated with AT-resolvin D1 and this was driven by …
Number of citations: 0 erj.ersjournals.com
GL Bannenberg - Curr Opin Drug Discov Devel, 2009 - researchgate.net
Research on the formation of novel enzymatic oxygenation products derived from the ω-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) has revealed the …
Number of citations: 37 www.researchgate.net
R De Matteis, MB Flak, M Gonzalez-Nunez… - Science …, 2022 - science.org
… that aspirin increased concentrations of the immune-regulatory aspirin-triggered specialized proresolving mediators (AT-SPMs), including AT-lipoxin A 4 and AT-resolvin D1, in colonic …
Number of citations: 16 www.science.org
MO Freire, TE Van Dyke - Periodontology 2000, 2013 - Wiley Online Library
Inflammation is a protective response essential for maintaining human health and for fighting disease. As an active innate immune reaction to challenge, inflammation gives rise to …
Number of citations: 483 onlinelibrary.wiley.com
WC Hsieh, YT Chuang, IH Chiang… - Blood, The Journal …, 2014 - ashpublications.org
… Control and XIAP-knockdown human macrophages were incubated with curdlan (100 μg/mL) with or without AT-resolvin D1 (RvD1, 100 nM) pretreatment. Cells were harvested at 0 …
Number of citations: 34 ashpublications.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.